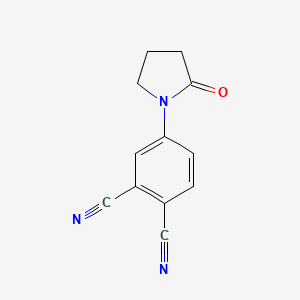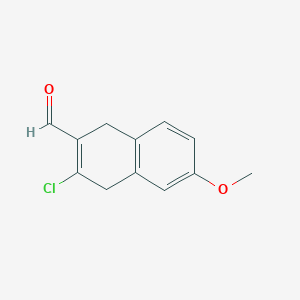
3-Chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chloro group at the third position, a methoxy group at the sixth position, and an aldehyde group at the second position of the naphthalene ring system. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which is used to form aldehydes from aromatic compounds. In this reaction, 6-methoxytetralone is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale Vilsmeier-Haack reactions with optimized conditions to maximize yield and purity. The reaction conditions, such as temperature, solvent, and reagent concentrations, would be carefully controlled to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 3-chloro-6-methoxy-1,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 3-chloro-6-methoxy-1,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various adducts with nucleophiles. The chloro and methoxy groups can also participate in substitution reactions, further modifying the compound’s structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1,4-dihydronaphthalene-2-carbaldehyde
- 6-Methoxy-1,4-dihydronaphthalene-2-carbaldehyde
- 3-Chloro-6-methoxy-1,4-dihydronaphthalene
Uniqueness
3-Chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde is unique due to the presence of both chloro and methoxy groups on the naphthalene ring, which imparts distinct reactivity and properties compared to its analogs. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C12H11ClO2 |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
3-chloro-6-methoxy-1,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H11ClO2/c1-15-11-3-2-8-4-10(7-14)12(13)6-9(8)5-11/h2-3,5,7H,4,6H2,1H3 |
InChI Key |
LNOGARDICXZZDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(=C(C2)Cl)C=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine](/img/structure/B13709365.png)
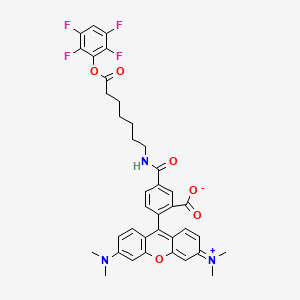
![(R)-3-[2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]acetyl]-4-phenyl-2-oxazolidinone](/img/structure/B13709382.png)
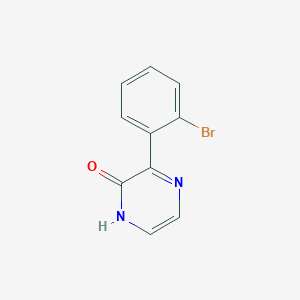
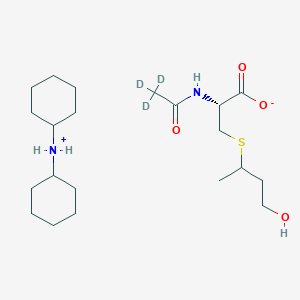
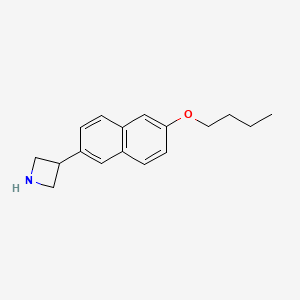
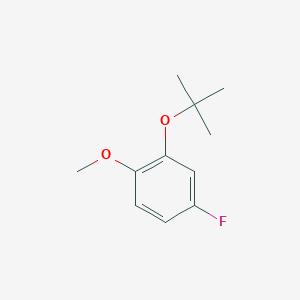
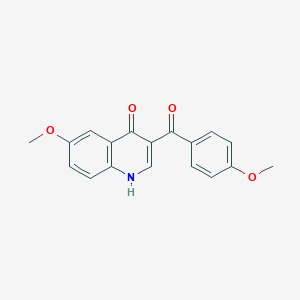
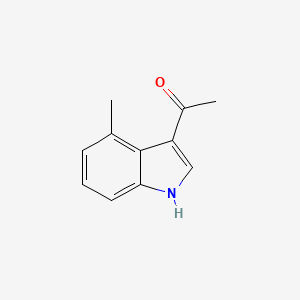
![Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13709416.png)
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
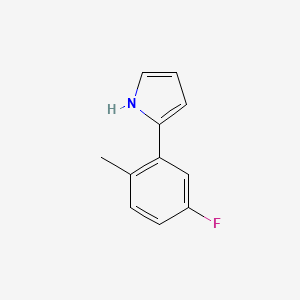
![3-[3-(1-Imidazolyl)phenyl]-3-oxopropanenitrile](/img/structure/B13709428.png)
